2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one 2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 1870495-68-3
VCID: VC4204821
InChI: InChI=1S/C9H12N2O2/c12-9-2-1-4-10-11(9)6-8-3-5-13-7-8/h1-2,4,8H,3,5-7H2
SMILES: C1COCC1CN2C(=O)C=CC=N2
Molecular Formula: C9H12N2O2
Molecular Weight: 180.207

2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one

CAS No.: 1870495-68-3

Cat. No.: VC4204821

Molecular Formula: C9H12N2O2

Molecular Weight: 180.207

* For research use only. Not for human or veterinary use.

2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one - 1870495-68-3

Specification

CAS No. 1870495-68-3
Molecular Formula C9H12N2O2
Molecular Weight 180.207
IUPAC Name 2-(oxolan-3-ylmethyl)pyridazin-3-one
Standard InChI InChI=1S/C9H12N2O2/c12-9-2-1-4-10-11(9)6-8-3-5-13-7-8/h1-2,4,8H,3,5-7H2
Standard InChI Key NUZYIUUAOWXOEK-UHFFFAOYSA-N
SMILES C1COCC1CN2C(=O)C=CC=N2

Introduction

Synthesis of Dihydropyridazine Derivatives

The synthesis of dihydropyridazine derivatives typically involves multi-step organic reactions. These processes often require specific reagents and conditions, such as controlled temperatures, solvents (e.g., dimethylformamide or dichloromethane), and catalysts to facilitate reactions while minimizing side products. For example, the synthesis of related compounds may involve condensation reactions, oxidation steps, and hydrolysis to achieve the desired molecular structure .

6-Cyclopropyl-2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

This compound is a more complex derivative with a molecular weight of 317.4 g/mol and a CAS Number of 2097873-15-7. It features a cyclopropyl group and a piperidine derivative, indicating potential biological activity. The synthesis and properties of this compound are indicative of the complexity and diversity within the dihydropyridazine class.

3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine)

This compound is used as an agonist of the thrombopoietin receptor, enhancing platelet production and treating thrombocytopenia . Its synthesis involves forming a salt to improve solubility and bioavailability, highlighting the importance of chemical modification in drug development.

Data Tables for Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
6-Cyclopropyl-2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-oneNot specified317.42097873-15-7
3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine)Not specifiedNot specifiedNot specified

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator